n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol
Overview
Description
n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol is a deuterated alcohol, where nine hydrogen atoms in pentan-1-ol are replaced by deuterium. Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as hydrogen. This compound is often used in scientific research due to its unique properties, such as increased mass and altered vibrational frequencies compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol typically involves the deuteration of pentan-1-ol. One common method is the catalytic exchange reaction, where pentan-1-ol is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, using advanced catalysts and reaction conditions. The deuterium source can be heavy water (D2O) or deuterium gas (D2).
Chemical Reactions Analysis
Types of Reactions
n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into deuterated alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form deuterated alkyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Deuterated aldehydes and carboxylic acids
Reduction: Deuterated alkanes
Substitution: Deuterated alkyl chlorides
Scientific Research Applications
n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its distinct isotopic signature.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for NMR spectroscopy, providing clearer and more detailed spectra.
Mechanism of Action
The mechanism of action of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium alters the vibrational frequencies and bond strengths, which can affect the compound’s reactivity and interaction with enzymes, receptors, and other biomolecules. These changes can lead to differences in metabolic pathways and reaction kinetics compared to non-deuterated compounds.
Comparison with Similar Compounds
n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol can be compared with other deuterated alcohols, such as:
- 1,1,2,2,3,3,4,4-Octadeuteriobutan-1-ol
- 1,1,2,2,3,3,4,4,5,5-Decadeuteriopentan-1-ol
Uniqueness
The uniqueness of this compound lies in its specific deuteration pattern, which provides distinct isotopic labeling for detailed studies in various scientific fields. Its increased mass and altered vibrational frequencies make it a valuable tool for tracing and analyzing complex chemical and biological processes.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonadeuteriopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D,2D2,3D2,4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-LOFGRQECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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